
4-Methyl-1-phenylhept-1-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenylhept-1-YN-3-one is an organic compound with the molecular formula C14H16O It is characterized by a hept-1-yn-3-one backbone with a phenyl group at the first carbon and a methyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhept-1-YN-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-methyl-1-phenyl-1-butyne with an appropriate reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylhept-1-YN-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
Oxidation: Formation of this compound oxide or corresponding carboxylic acids.
Reduction: Formation of 4-methyl-1-phenylhept-1-ene or 4-methyl-1-phenylheptane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methyl-1-phenylhept-1-YN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylhept-1-YN-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-phenylhex-1-YN-3-one: Similar structure but with a different carbon chain length.
4-Methyl-1-phenylpent-1-YN-3-one: Another homolog with a different carbon chain length.
Uniqueness
4-Methyl-1-phenylhept-1-YN-3-one is unique due to its specific carbon chain length and the presence of both phenyl and methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918638-74-1 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-methyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-3-7-12(2)14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI Key |
SFBOXKUQPGYSAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
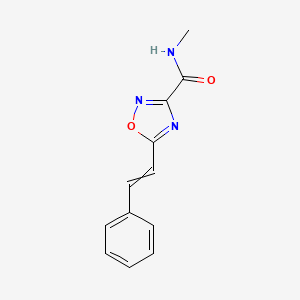
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
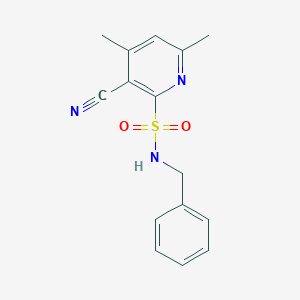
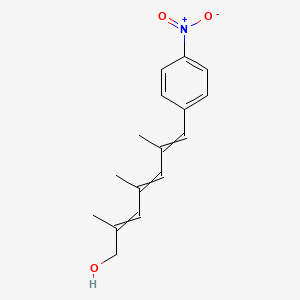
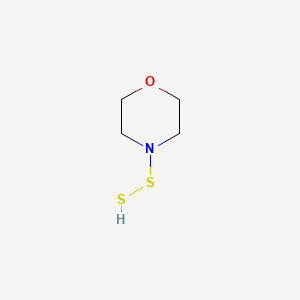
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

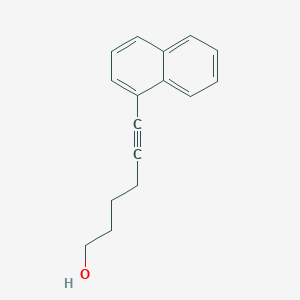
![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
